molecular formula C24H29NO5 B12831098 Fmoc-Glu(OtBu)-OL

Fmoc-Glu(OtBu)-OL

Cat. No.: B12831098
M. Wt: 411.5 g/mol
InChI Key: XYRSVJWUWKIUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(OtBu)-OL, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is a selectively protected building block used in peptide synthesis. It is widely utilized in the preparation of γ-glutamyl peptides and branched esters, amides, lactams, and lactones containing the glutamyl unit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-OL typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(OtBu)-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include branched esters, amides, lactams, and lactones containing the glutamyl unit .

Mechanism of Action

The mechanism of action of Fmoc-Glu(OtBu)-OL involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the tert-butyl group protects the carboxyl group. These protective groups can be selectively removed to expose the functional groups for further reactions, facilitating the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Glu(OtBu)-OL is unique due to its specific application in the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit. Its selective protection and deprotection capabilities make it a valuable tool in peptide synthesis and pharmaceutical development .

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)

InChI Key

XYRSVJWUWKIUAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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